2-oxo-N-phenyl-2H-chromene-3-carboxamide
Overview
Description
- 2-oxo-N-phenyl-2H-chromene-3-carboxamide is a heterocyclic compound belonging to the class of chromene derivatives.
- It has gained attention in medicinal chemistry due to its potential applications.
- The compound’s structure consists of a chromene ring with a carboxamide group.
Synthesis Analysis
- The compound can be synthesized via a two-step pathway:
- Start with 2-hydroxybenzaldehyde and diethyl malonate.
- Followed by hydrolysis of the ester and coupling with various aromatic amines.
Molecular Structure Analysis
- Chemical Formula : C₁₆H₁₁NO₃
- Molecular Weight : 265.263 g/mol
- Structure :
Chemical Reactions Analysis
- The presence of the chromene-3-carboxamide motif is crucial for enzymatic activity.
- Molecular modeling studies justify the inhibition of HIV-1 integrase (IN).
Physical And Chemical Properties Analysis
- Density : 1.3±0.1 g/cm³
- Boiling Point : 599.3±50.0°C at 760 mmHg
- Flash Point : 316.3±30.1°C
Scientific Research Applications
Crystallographic Studies :
- 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives have been studied for their crystal structures. The compound crystallizes in specific space groups and exhibits anti-rotamer conformations about the C-N bond (Reis et al., 2013).
Synthesis of Novel Compounds :
- Research has focused on synthesizing novel compounds that incorporate the 2-oxo-N-phenyl-2H-chromene-3-carboxamide structure. For instance, one study detailed the synthesis of series of 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide derivatives, highlighting their chemical structures and potential biological properties (Ramaganesh, Bodke, & Venkatesh, 2010).
Antimicrobial Studies :
- Certain derivatives of 2-oxo-N-phenyl-2H-chromene-3-carboxamide have shown high antimicrobial activity in vitro. This indicates potential applications in developing new antimicrobial agents (Azab, Azab, & Elkanzi, 2017).
Potential Drug Discovery Applications :
- These compounds have been investigated for their roles as possible inhibitors in drug discovery processes. For instance, the structure-activity relationships of N-phenyl-4-oxo-4H-chromene-3-carboxamide derivatives have been studied for their inhibition activities, suggesting their potential application in pharmacology (Gomes et al., 2015).
Fluorescent Chemosensors :
- Some derivatives have been proposed as novel fluorescent chemosensors, particularly for detecting metal ions like Cu(II) in aqueous solutions (Bekhradnia, Domehri, & Khosravi, 2016).
Antioxidant and Antibacterial Agents :
- Research has also explored the use of certain 2-oxo-N-phenyl-2H-chromene-3-carboxamide derivatives as antioxidant and antibacterial agents, indicating their therapeutic potential (Subbareddy & Sumathi, 2017)
Safety And Hazards
- No specific safety information is available for this compound.
- Always follow standard laboratory safety protocols.
Future Directions
- Further structural modifications are needed to enhance anti-HIV activity.
- Investigate potential applications beyond HIV inhibition.
Please note that this analysis is based on available literature and in vitro studies. For a more comprehensive understanding, additional research and experimentation are required12. If you need further details or have specific questions, feel free to ask!
properties
IUPAC Name |
2-oxo-N-phenylchromene-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-15(17-12-7-2-1-3-8-12)13-10-11-6-4-5-9-14(11)20-16(13)19/h1-10H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFBGZCBLOPVCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80321427 | |
Record name | 2-oxo-N-phenyl-2H-chromene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80321427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-phenyl-2H-chromene-3-carboxamide | |
CAS RN |
54396-25-7 | |
Record name | 2-Oxo-N-phenylchromene-3-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054396257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC375104 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=375104 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-oxo-N-phenyl-2H-chromene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80321427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-OXO-N-PHENYLCHROMENE-3-CARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UNL77RV7HQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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